molecular formula C9H7ClN4OS B12600107 6-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide CAS No. 879547-28-1

6-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B12600107
CAS No.: 879547-28-1
M. Wt: 254.70 g/mol
InChI Key: ZTEVMLYIRIQKGQ-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a thiazole ring and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 4-methyl-1,3-thiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

For industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. Additionally, it can interfere with the synthesis of nucleic acids and proteins, further contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloropyrazine-2-carboxamide
  • 4-Methyl-1,3-thiazol-2-amine
  • 2-Chloropyrazine
  • 4-Methylthiazole

Uniqueness

6-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its combined structural features of both thiazole and pyrazine rings, which contribute to its diverse biological activities. The presence of the chlorine atom and the carboxamide group further enhances its reactivity and potential for various chemical modifications .

Properties

CAS No.

879547-28-1

Molecular Formula

C9H7ClN4OS

Molecular Weight

254.70 g/mol

IUPAC Name

6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C9H7ClN4OS/c1-5-4-16-9(12-5)14-8(15)6-2-11-3-7(10)13-6/h2-4H,1H3,(H,12,14,15)

InChI Key

ZTEVMLYIRIQKGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN=CC(=N2)Cl

Origin of Product

United States

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